molecular formula C12H24N2O2 B1285729 tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate CAS No. 864943-63-5

tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate

Cat. No.: B1285729
CAS No.: 864943-63-5
M. Wt: 228.33 g/mol
InChI Key: FSRHJVGZHRVXDX-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 . It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under acidic conditions, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(aminomethyl)cyclohexane . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 1-2 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as or .

    Reduction: Reduction reactions can be carried out using or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of primary amines

    Substitution: Formation of substituted carbamates

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the amine group.

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals, where it protects amine groups during multi-step synthesis processes. It is also used in the development of prodrugs, where the protecting group is removed in vivo to release the active drug.

Industry: In the chemical industry, this compound is used in the production of polymers and resins. It is also employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine. This property is exploited in various synthetic processes to achieve selective reactions.

Comparison with Similar Compounds

  • tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
  • tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate
  • tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate

Uniqueness: tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate is unique due to its six-membered cyclohexyl ring, which provides greater stability compared to smaller or larger ring systems. This stability makes it a preferred choice in synthetic applications where robust protection of the amine group is required.

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(9-13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRHJVGZHRVXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585463
Record name tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864943-63-5
Record name tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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